2-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide
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Overview
Description
2-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide is a chemical compound with diverse scientific applications. It is known for its unique structure, which includes a dithiazole ring, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 2-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide typically involves the formation of thiohydrazonate intermediates, which undergo intermolecular cyclization. One common method includes the use of triethylamine to generate nitrilimine in situ, which then reacts with the C=S group to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
2-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazole ring to more reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dithiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential antifungal activity against various strains of fungi.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide involves its interaction with specific molecular targets. The dithiazole ring is believed to play a crucial role in its biological activity, potentially interacting with enzymes or other proteins to exert its effects. The exact pathways involved are still under investigation.
Comparison with Similar Compounds
2-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide can be compared with other similar compounds, such as:
- 3-amino-1,2,4-dithiazole-5-thione
- 3-methyl-1,2,4-dithiazolin-5-one
- 3-phenyl-1,2,4-dithiazoline-5-one
These compounds share the dithiazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-methyl-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS3/c1-6-4-2-3-5-7(6)8(13)11-9-12-10(14)16-15-9/h2-5H,1H3,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCZMSJXYALFOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=S)SS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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